
Methylhesperidin
Overview
Description
Methyl hesperidin is a flavonoid compound derived from hesperidin, which is found in high concentrations in citrus fruits such as oranges, lemons, and grapefruits . It is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Methyl hesperidin is a yellow to orange crystalline substance with a pleasant aroma .
Scientific Research Applications
Methyl hesperidin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other flavonoid compounds.
Biology: Methyl hesperidin is studied for its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, diabetes, and cancer.
Industry: Methyl hesperidin is used in the food and cosmetic industries for its antioxidant properties.
Mechanism of Action
Methyl hesperidin, also known as Methylhesperidin, is a bioflavonoid found in a variety of nutritional supplements. It has been touted to have various beneficial effects on blood vessel disorders and other conditions .
Target of Action
Methyl hesperidin primarily targets the Aurora kinase B . This kinase plays a crucial role in the regulation of the cell cycle, particularly during mitosis. It is also known to act as an inhibitor of P-glycoprotein, which has been shown in studies on cancer cells resistant to anticancer drugs .
Mode of Action
Methyl hesperidin interacts with its targets, leading to changes in their activity. For instance, it reduces or inhibits the activity of acyl-coenzyme A: cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . It also seems to upregulate the LDL receptor .
Biochemical Pathways
Methyl hesperidin affects several biochemical pathways. It has been reported to inhibit transcription factors or regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB), Inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) . It also improves cellular antioxidant defenses by activating the ERK/Nrf2 signaling pathway .
Pharmacokinetics
Methyl hesperidin’s pharmacokinetic properties impact its bioavailability. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, its oral bioavailability is less than 20% . It is quickly altered by environmental conditions such as temperature, pH, and light . Therefore, strategies such as the development of nanoscale drug carriers have been proposed to improve its oral bioavailability .
Result of Action
Methyl hesperidin has significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . It also exhibits anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . These effects are confirmed well in in vitro and in vivo studies .
Action Environment
The action, efficacy, and stability of methyl hesperidin can be influenced by environmental factors. Moreover, its effectiveness can be enhanced when combined with anticancer drugs, attributed to its ability to inhibit the action of P-glycoprotein .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl hesperidin interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . It also has anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . The biological effects of Methyl hesperidin are proposed to include capillary protection, radioprotection, immunomodulation, antiallergic, gastric protection, hepatic cholesterol synthesis regulation, neuroprotection, metal chelating agent, antiviral, decrease in bone resorption, antifungal, and NO synthase inhibition .
Cellular Effects
Methyl hesperidin has been shown to have a variety of effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit transcription factors or regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB), Inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) .
Molecular Mechanism
Methyl hesperidin exerts its effects at the molecular level through various mechanisms. It has been found to inhibit nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) activities via IκBα, JNK, and P38 signaling pathways and decreasing the expression and secretion of matrix metalloproteinase-9 and cellular invasion .
Temporal Effects in Laboratory Settings
The effects of Methyl hesperidin can change over time in laboratory settings. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, Methyl hesperidin’s oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .
Dosage Effects in Animal Models
The effects of Methyl hesperidin vary with different dosages in animal models. For instance, a semi-synthetic derivative of natural hesperidin, a hydrosoluble, 14C-hesperidin methyl chalcone, absorbed 1–2 h after an oral delivery system at a dosage of 10 mg/kg body weight .
Metabolic Pathways
Methyl hesperidin is involved in various metabolic pathways. When glucose is fed to microorganisms, it is transformed into 3-deoxy DAHP (DAHP) via phosphoenolpyruvate and erythrose 4-phosphate enzymes in diverse microbial platforms .
Transport and Distribution
Methyl hesperidin is transported and distributed within cells and tissues. Methylation improves flavonoid bioavailability, metabolic stability, tissue distribution, and biological activity .
Subcellular Localization
It is known that flavonoids like Methyl hesperidin can be found in various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hesperidin is synthesized from hesperidin through a methylation process. The traditional method involves dissolving hesperidin in a sodium hydroxide solution and then adding dimethyl sulfate as the methylating agent . This reaction typically yields about 70% of methyl hesperidin .
Industrial Production Methods: In industrial settings, the extraction of hesperidin from citrus peels is optimized to achieve high yields. The process involves the use of methanol for extraction and crystallization in water with the addition of dichloromethane . This method is efficient and reduces the volume of solvents required .
Chemical Reactions Analysis
Types of Reactions: Methyl hesperidin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify its structure to produce compounds with varying pharmacological properties.
Substitution: Methyl hesperidin can undergo substitution reactions to form new compounds with potential therapeutic benefits.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various methylated and hydroxylated derivatives of hesperidin, which exhibit different biological activities .
Comparison with Similar Compounds
Methyl hesperidin is compared with other similar flavonoid compounds:
Hesperidin: The parent compound, hesperidin, has similar biological activities but lower bioavailability.
Diosmin: Another flavonoid with similar therapeutic properties but different pharmacokinetics.
Rutin: A flavonoid with comparable antioxidant properties but different molecular structure.
Uniqueness: Methyl hesperidin is unique due to its enhanced bioavailability and stability compared to hesperidin . Its methylated structure allows for better absorption and utilization in the body .
Similar Compounds:
- Hesperidin
- Diosmin
- Rutin
Methyl hesperidin stands out for its improved pharmacokinetic profile and diverse biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMSHIGGVOJLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860085 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11013-97-1 | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


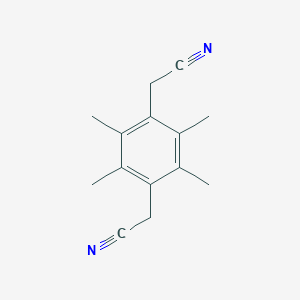
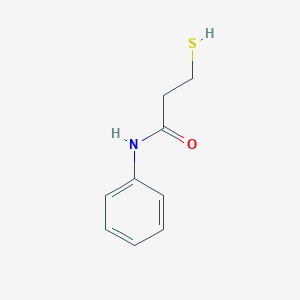


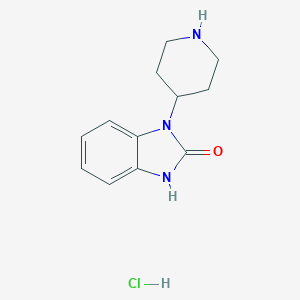
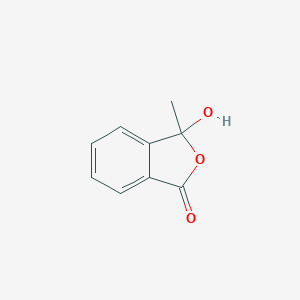
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)



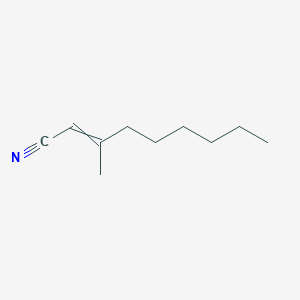
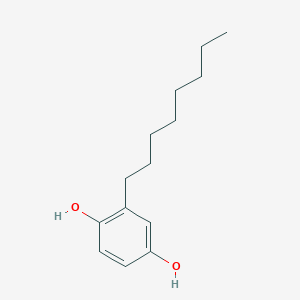
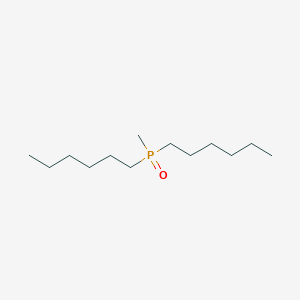
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
